1-Bromodifluoromethyl-imidazole
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Overview
Description
1-Bromodifluoromethyl-imidazole is a fluorinated imidazole derivative. Imidazoles are a class of heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromodifluoromethyl-imidazole can be synthesized from imidazole and dibromodifluoromethane. The reaction typically involves the use of a base to deprotonate the imidazole, followed by nucleophilic substitution with dibromodifluoromethane . The reaction conditions are generally mild, and the process can be carried out at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Bromodifluoromethyl-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents such as hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted imidazoles, while oxidation reactions can produce imidazole N-oxides .
Scientific Research Applications
1-Bromodifluoromethyl-imidazole has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism by which 1-Bromodifluoromethyl-imidazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-Trifluoromethyl-imidazole: Similar in structure but with a trifluoromethyl group instead of a bromodifluoromethyl group.
2-Bromomethyl-imidazole: Contains a bromomethyl group at the 2-position of the imidazole ring.
4,5-Difluoroimidazole: A difluorinated imidazole with fluorine atoms at positions 4 and 5.
Uniqueness: 1-Bromodifluoromethyl-imidazole is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a versatile compound for various chemical transformations and applications, distinguishing it from other fluorinated imidazoles .
Properties
Molecular Formula |
C4H3BrF2N2 |
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Molecular Weight |
196.98 g/mol |
IUPAC Name |
1-[bromo(difluoro)methyl]imidazole |
InChI |
InChI=1S/C4H3BrF2N2/c5-4(6,7)9-2-1-8-3-9/h1-3H |
InChI Key |
ZGLDNIBYPINLFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=N1)C(F)(F)Br |
Origin of Product |
United States |
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